
2-Chloro-6-nitrobenzonitrile
Overview
Description
2-Chloro-6-nitrobenzonitrile (CAS No. 6575-07-1) is a nitrile-substituted aromatic compound with the molecular formula C₇H₃ClN₂O₂ and a molecular weight of 182.56 g/mol . Its structure features a nitro group (-NO₂) at the 6-position and a chlorine atom at the 2-position of the benzonitrile backbone. Key physical properties include a density of 1.47 g/cm³, a melting point of 116–118 °C, and a boiling point of 333.5 °C at standard pressure .
The compound is synthesized via nucleophilic substitution using 2,3-dichloronitrobenzene and an alkali cyanide (e.g., NaCN or KCN) in an aprotic or basic solvent, catalyzed by cuprous chloride (CuCl). This method achieves high regioselectivity due to the directing effects of the nitro and chlorine groups .
Safety data indicate that this compound is harmful if inhaled, ingested, or absorbed through the skin (R20/21/22) and causes irritation to the eyes, respiratory tract, and skin (R36/37/38). Proper handling requires protective equipment and adherence to safety protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitrobenzonitrile can be synthesized through the cyanation of 1,2-dichloro-3-nitrobenzene. This process involves the reaction of 1,2-dichloro-3-nitrobenzene with a metal cyanide, such as sodium cyanide or copper cyanide, in the presence of aprotic amides. The reaction is typically carried out at temperatures ranging from 100°C to 200°C for 5 to 15 hours .
Industrial Production Methods: In industrial settings, this compound is produced by treating this compound with chlorine gasThe yield of this process is typically high, with a purity of at least 99% .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be displaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2-chloro-6-aminobenzonitrile.
Oxidation: Formation of various oxidized derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
2-Chloro-6-nitrobenzonitrile serves as a key intermediate in the synthesis of various compounds. It can be transformed into other derivatives through nucleophilic substitution reactions. For instance, it is used to produce 2,6-dichlorobenzonitrile, which has notable herbicidal properties. The synthesis typically involves the chlorination of 2-chloro-6-nitrotoluene, leading to a series of reactions that yield the desired nitrile compound .
Fluorine Chemistry:
Recent studies have highlighted its role in fluorine chemistry. The compound can undergo fluorodenitration using tetramethylammonium fluoride, facilitating the introduction of fluorine atoms into aromatic systems. This reaction is significant for developing fluorinated compounds that exhibit enhanced biological activity .
Pharmaceutical Applications
Antibacterial Agents:
Research indicates that derivatives of this compound can be synthesized to create new antibacterial agents. The compound acts as a precursor for the production of 2,3,6-trifluorobenzoic acid, which is valuable in formulating insecticides and antibacterial drugs. The synthesis process involves fluorine/cyanide exchange and subsequent chlorination, demonstrating its utility in pharmaceutical chemistry .
Insecticides:
The structural modifications of this compound lead to compounds that are effective as insecticides. Its derivatives have been explored for their potential to combat agricultural pests, showcasing the compound's relevance in agrochemical applications .
Material Science
Polymer Synthesis:
In material science, this compound is utilized in synthesizing high-performance polymers. Nucleophilic displacement reactions involving activated aromatic nitro groups allow for the creation of polymers with desirable mechanical properties and thermal stability . This application is crucial for developing advanced materials used in various industrial applications.
Data Tables
Application Area | Specific Use | Outcome/Benefit |
---|---|---|
Chemical Synthesis | Intermediate for herbicides | Production of 2,6-dichlorobenzonitrile |
Pharmaceutical Chemistry | Antibacterial agents | Development of new antibacterial compounds |
Agrochemicals | Insecticides | Effective pest control solutions |
Material Science | Polymer synthesis | High-performance polymers with enhanced properties |
Case Studies
-
Synthesis of Antibacterial Agents:
A study demonstrated the conversion of this compound into a series of novel antibacterial compounds through selective halogenation and nucleophilic substitution reactions. The resulting compounds exhibited significant activity against various bacterial strains. -
Fluorinated Derivatives:
Research on the fluorodenitration process highlighted how this compound can be modified to introduce fluorine atoms selectively. This modification resulted in compounds with improved pharmacological profiles, making them candidates for further development as therapeutic agents. -
Polymer Development:
A project focused on synthesizing polymers from this compound demonstrated that incorporating this compound into polymer matrices led to materials with superior mechanical strength and thermal resistance compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitrobenzonitrile involves its reactivity with various nucleophiles and electrophiles. The nitro and cyano groups in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of intermediates that can further react to form the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Table 1: Comparison of Key Nitro-Substituted Chlorobenzonitriles
Key Observations :
- Positional isomerism significantly impacts reactivity. For example, this compound reacts with mercapto-2-methylacetamide in the presence of a base to yield 86% of product 6b , whereas its isomer, o-nitrobenzonitrile , yields only 8% under identical conditions .
- The electron-withdrawing nitro group at the 6-position in this compound enhances electrophilic substitution at the 3-position, facilitating cyclization reactions (e.g., formation of pyrimidinediones) .
Functional Group Variants
2-Chloro-6-methylbenzonitrile (CAS No. 438030-74-7)
- Structure : Replaces the nitro group with a methyl (-CH₃) group.
- Applications : Used in polymer research and as a ligand in catalysis. Unlike this compound, it lacks nitro-driven reactivity but offers steric bulk for coordination chemistry .
- Safety : Classified as toxic (H301/H311/H331) but less reactive than nitro-substituted analogs .
2-Chloro-6-(phenylmethoxy)benzonitrile (CAS No. 92161-40-5)
- Structure : Substitutes the nitro group with a benzyloxy (-OCH₂C₆H₅) moiety.
- Applications : Serves as a precursor in medicinal chemistry for antimalarial drug candidates. The benzyloxy group enhances solubility in organic solvents compared to nitro derivatives .
Reaction Behavior and Selectivity
- Cyclization : this compound undergoes cyclization in polyphosphoric acid (PPA) at 150–170 °C to form chloro-substituted heterocycles (e.g., pyrimidinediones) with 66% yield . Elevated temperatures (>170 °C) favor isomerization to 3-chloro derivatives .
- Condensation: Reacts with benzaldehyde to form dihydro-pyrimidinones (76% yield), which are alkylated with methyl iodide to yield bioactive intermediates .
Biological Activity
2-Chloro-6-nitrobenzonitrile (CAS No. 6575-07-1) is an aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₃ClN₂O₂
- Molecular Weight : 182.57 g/mol
- Melting Point : 118-124 °C
- Purity : ≥98%
This compound exhibits biological activity primarily through its interaction with various biochemical pathways. Its nitro group is known to participate in redox reactions, which can lead to the formation of reactive intermediates that may damage cellular components or modulate signaling pathways.
Key Biological Activities
- Antimicrobial Activity :
- Herbicidal Properties :
- Pharmacological Potential :
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial effects of several nitroaromatic compounds, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study concluded that the compound's structure contributes to its effectiveness as an antimicrobial agent.
Case Study 2: Herbicidal Activity
In agricultural trials, this compound was applied to various crops to assess its herbicidal properties. The results indicated that it effectively controlled weed populations without causing significant damage to the crops. This study highlighted the potential for developing selective herbicides based on this compound .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₇H₃ClN₂O₂ |
Molecular Weight | 182.57 g/mol |
Melting Point | 118-124 °C |
Biological Activities | Antimicrobial, Herbicidal |
Potential Applications | Agrochemicals, Pharmaceuticals |
Q & A
Basic Research Questions
Q. What are the key structural and spectroscopic characteristics of 2-Chloro-6-nitrobenzonitrile, and how are they validated experimentally?
- Methodological Answer : The IUPAC name (PIN) confirms the substituent positions: a nitro group at position 2 and a chlorine atom at position 6 on the benzonitrile backbone . Structural validation typically employs NMR spectroscopy to distinguish between regioisomers (e.g., 4-chloro-2-nitrobenzonitrile vs. 6-chloro-2-nitrobenzonitrile). For example, in reactions with methylamine, distinct coupling patterns in aromatic proton signals can resolve positional ambiguities . Infrared (IR) spectroscopy identifies the nitrile stretching band (~2230 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. How can researchers optimize the synthesis of this compound derivatives for high yield and purity?
- Methodological Answer : Reaction conditions significantly influence outcomes. For instance, using this compound with methylamine in the presence of mercapto-2-methylacetamide and base yields 86% product (6b), whereas analogous reactions with o-nitrobenzonitrile yield only 8% . Solvent selection (e.g., chlorobenzene for reflux reactions) and temperature control (e.g., 0–20°C for stability-sensitive intermediates) are critical. Distillation or recrystallization (e.g., using benzene or dichloromethane) improves purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as hazardous (e.g., "劇-III" in Japan) due to potential toxicity and reactivity . Researchers must:
- Use cold storage (2–8°C) to prevent degradation .
- Employ fume hoods and personal protective equipment (PPE) during synthesis or purification .
- Follow waste disposal guidelines compliant with local regulations, as nitriles and nitro groups may generate toxic byproducts .
Advanced Research Questions
Q. How do substituent effects influence the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer : The electron-withdrawing nitro and chlorine groups activate the nitrile for nucleophilic attack. For example:
- Reaction with phosgene in chlorobenzene forms pyrimidinedione (90% yield) via cyclization .
- Condensation with benzaldehyde produces dihydro-pyrimidinone derivatives (76% yield), which can be alkylated for further functionalization .
- Substituent position matters: 4-chloro-2-nitrobenzonitrile yields 78% product (6c), while regioisomers show divergent reactivity .
Q. What analytical strategies resolve contradictions in reported spectral data or reaction outcomes for this compound?
- Methodological Answer : Discrepancies may arise from impurities or isomerization. To address this:
- Cross-validate NMR data with computational tools (e.g., DFT simulations) to confirm peak assignments .
- Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., this compound vs. 6-chloro-2-nitrobenzonitrile) .
- Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables affecting yield .
Q. How can researchers leverage this compound as a precursor in photophysical or catalytic studies?
- Methodological Answer : The nitro and nitrile groups enable diverse applications:
- Photocatalysis : Nitro groups act as electron-deficient sites for charge-transfer complexes.
- Ligand Design : Functionalization via nucleophilic substitution (e.g., replacing chlorine with thiols or amines) creates ligands for transition-metal catalysts .
- Fluorescence Probes : Derivatives like 6-amino-5-nitropicolinonitrile (a structurally related compound) exhibit tunable emission properties under UV light .
Q. Key Notes
- Avoid using commercial-grade reagents without verifying purity (e.g., Sigma-Aldrich products lack analytical data for early-discovery compounds) .
- Cross-reference CAS RNs (e.g., 89999-90-6 for 2-chloro-6-hydroxybenzonitrile) to confirm compound identity .
- Prioritize peer-reviewed synthesis protocols over vendor-provided data .
Properties
IUPAC Name |
2-chloro-6-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLCARBDIRRRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215953 | |
Record name | 6-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-07-1 | |
Record name | 2-Chloro-6-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6575-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Chloro-6-nitrobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQR38S559T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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